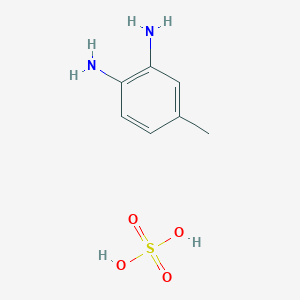

4-Methylbenzene-1,2-diamine sulfate

Vue d'ensemble

Description

Méthodes De Préparation

4-Methylbenzene-1,2-diamine sulfate can be synthesized by reacting 4-methylaniline with sulfuric acid. The process involves dissolving 4-methylaniline in a suitable solvent, followed by the slow addition of concentrated sulfuric acid. The resulting mixture is then crystallized by cooling to obtain pure this compound . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Methylbenzene-1,2-diamine sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydrazobenzenes.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions include quinones, hydrazobenzenes, and substituted aromatic compounds .

Applications De Recherche Scientifique

Cosmetic Applications

4-Methylbenzene-1,2-diamine sulfate is primarily used in the cosmetic industry, particularly in hair dye formulations. Its properties allow it to act as a dye intermediate:

- Hair Dyes : It is utilized in permanent hair coloring products due to its ability to impart color effectively. The compound can produce various shades, including black and brown tones. Concentrations typically range from 0.1% to 4.0% in formulations .

- Safety and Regulations : Regulatory bodies like the U.S. Food and Drug Administration (FDA) monitor the use of this compound in cosmetics to ensure consumer safety. Reports indicate that it is used in numerous hair dye products .

Dye Manufacturing

In addition to its use in cosmetics, this compound serves as an important intermediate in the production of various dyes:

- Textile Dyes : The compound is involved in synthesizing dyes for textiles and leather, enhancing color stability and vibrancy. It is particularly noted for its role in producing dyes such as Cl Basic Red 2 and Cl Acid Brown 103 .

- Biological Stains : It can also be employed in biological staining processes, which are crucial for microscopy and histology applications.

Pharmaceutical Research

Emerging studies suggest potential pharmaceutical applications for this compound:

- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity. This suggests that it could be explored further for developing antibacterial agents or preservatives in pharmaceuticals .

Case Study 1: Hair Dye Formulation

A study conducted on various hair dye formulations revealed that incorporating this compound at concentrations between 0.1% and 4% resulted in effective color retention and minimal adverse reactions among users. The study highlighted the importance of monitoring potential allergens associated with its use.

Case Study 2: Textile Dye Production

In a comparative analysis of textile dyes produced using different intermediates, it was found that those using this compound exhibited superior colorfastness and stability under various environmental conditions. This case study underscores the compound's value in industrial applications.

Mécanisme D'action

The mechanism of action of 4-methylbenzene-1,2-diamine sulfate involves its ability to undergo electrophilic aromatic substitution reactions. The compound’s aromatic ring can interact with electrophiles, leading to the formation of substituted aromatic compounds. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final product .

Comparaison Avec Des Composés Similaires

4-Methylbenzene-1,2-diamine sulfate can be compared with other similar compounds such as:

3,4-Diaminotoluene: Similar in structure but without the sulfate group.

5-Bromo-3-methylbenzene-1,2-diamine: Contains a bromine atom, which alters its reactivity and applications.

The uniqueness of this compound lies in its sulfate group, which enhances its solubility and reactivity in certain chemical reactions.

Activité Biologique

4-Methylbenzene-1,2-diamine sulfate, also known as 2,4-diaminotoluene sulfate (CAS No. 615-50-9), is a chemical compound that has garnered attention due to its biological activities, particularly in the context of toxicity and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of toluene with two amino groups located at the 1 and 2 positions on the benzene ring. The sulfate form enhances its solubility in water, making it more bioavailable for biological interactions.

Biological Activities

1. Anti-inflammatory Effects

Research has indicated that analogs of 4-methylbenzene-1,2-diamine exhibit significant anti-inflammatory properties. For instance, N(1)-Benzyl-4-methylbenzene-1,2-diamine (JSH-21), a structural analog, was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value for JSH-21 was determined to be 9.2 μM, indicating effective inhibition of NO production through down-regulation of inducible nitric oxide synthase (iNOS) .

2. Genotoxicity and Carcinogenic Potential

The genotoxic effects of this compound have been documented in several studies. In vitro assays have demonstrated that it can induce mutations in bacterial systems when metabolic activation is present. The compound has shown positive results in mammalian gene mutation assays and chromosome aberration tests . Long-term animal studies have indicated that it may be carcinogenic, particularly associated with liver tumors in F344 rats .

3. Toxicological Profile

The toxicological assessment of this compound reveals several critical endpoints:

Case Studies

Case Study 1: In Vivo Mutagenicity Testing

In a study assessing the mutagenic potential of this compound, male F344 rats were treated with varying doses over a period of time. Results indicated significant DNA damage at doses above 150 mg/kg bw, correlating with increased liver toxicity and mutagenic effects observed in subsequent assays .

Case Study 2: Occupational Exposure

A cohort study examining workers exposed to hair dye formulations containing this compound reported higher incidences of bladder cancer compared to non-exposed groups. This highlights the importance of understanding the long-term effects of exposure to this chemical in occupational settings .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of NF-kB Pathway: Similar compounds have been shown to inhibit the transcriptional activity of NF-kB, a key regulator in inflammatory responses.

- Induction of Oxidative Stress: The compound may induce oxidative stress leading to cellular damage and inflammation.

- Alteration of Cytochrome P450 Activity: It has been reported that this compound affects liver enzyme activities related to drug metabolism and detoxification processes .

Propriétés

IUPAC Name |

4-methylbenzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXGAXXOGWBQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668255 | |

| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084893-43-5 | |

| Record name | Sulfuric acid--4-methylbenzene-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.